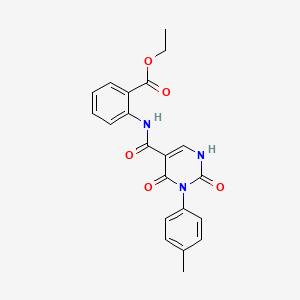
Ethyl 2-(2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a tetrahydropyrimidine ring and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . The general reaction can be represented as follows:
Carboxylic Acid+AlcoholAcid CatalystEster+Water
In this case, the carboxylic acid is derived from benzoic acid, and the alcohol is ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as trans-esterification, where an existing ester is converted to another ester by reacting it with an alcohol in the presence of an acid catalyst . This method is advantageous as it allows for the recycling of by-products and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Aminolysis: The ester can react with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Aminolysis: Ammonia or primary/secondary amines are used under mild heating conditions.
Major Products
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzyl alcohol and ethanol.
Aminolysis: Corresponding amides and ethanol.
Scientific Research Applications
ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
ETHYL BENZOATE: A simpler ester with a similar benzoate group but lacking the tetrahydropyrimidine ring.
METHYL BENZOATE: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
BENZYL BENZOATE: Contains a benzyl group instead of an ethyl group.
Uniqueness
ETHYL 2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is unique due to its complex structure, which includes both a tetrahydropyrimidine ring and a benzoate ester group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler esters .
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-20(27)15-6-4-5-7-17(15)23-18(25)16-12-22-21(28)24(19(16)26)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |
InChI Key |
POQMLIUGIFHOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















